molecular formula C7H2ClF3N2 B1489764 2-Chloro-6-(trifluoromethyl)isonicotinonitrile CAS No. 1196155-38-0

2-Chloro-6-(trifluoromethyl)isonicotinonitrile

Cat. No. B1489764
M. Wt: 206.55 g/mol
InChI Key: DKJFUZIDAHUIJV-UHFFFAOYSA-N
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Patent
US08933085B2

Procedure details

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine (0.50 g, 1.5 mmol, prepared according to the method described in European Journal of Organic Chemistry, (18) 3793-3798; 2004) and copper cyanide (0.52 g, 5.8 mmol) were mixed in N-methylpyrrolidinone (2 mL). The reaction vial was sealed and heated in the microwave to 120° C. for 10 minutes. The mixture was diluted with water and EtOAc and was filtered. The organic layer was washed with water (3×), followed by brine, dried over sodium sulfate and concentrated. Flash chromatography on silica gel, eluting with a gradient from 0-15% EtOAc in hexanes afforded product as a colorless oil (0.24 g, 64%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 18 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.52 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[N:3]=1.[Cu](C#N)[C:14]#[N:15]>CN1CCCC1=O.O.CCOC(C)=O>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[N:3]=1)[C:14]#[N:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=C1)I)C(F)(F)F
Step Two
Name
( 18 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.52 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
2 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
vial was sealed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The organic layer was washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Flash chromatography on silica gel, eluting with a gradient from 0-15% EtOAc in hexanes afforded product as a colorless oil (0.24 g, 64%)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C#N)C=C(N1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.